methyl 2-(6-oxopiperidin-2-yl)acetate
Description
Methyl 2-(6-oxopiperidin-2-yl)acetate is a methyl ester derivative featuring a six-membered piperidinone ring substituted with an acetoxy group. The compound’s structure combines a cyclic amide (piperidinone) and an ester functional group, making it a versatile intermediate in pharmaceutical and materials chemistry. The 6-oxo group on the piperidine ring introduces hydrogen-bonding capability, which influences its reactivity and supramolecular interactions .
Properties
CAS No. |
115909-59-6 |
|---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(6-oxopiperidin-2-yl)acetate typically involves the reaction of piperidine derivatives with appropriate reagents. One common method involves the reaction of piperidine with acetic anhydride in the presence of a catalyst to form the desired product. The reaction conditions often include refluxing the mixture in an organic solvent such as toluene or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-oxopiperidin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
Methyl 2-(6-oxopiperidin-2-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of methyl 2-(6-oxopiperidin-2-yl)acetate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Ester Derivatives
a) Methyl 2-(6-oxo-1,6-dihydropyridin-3-yl)acetate (CAS 1546506-43-7)
- Structure : A dihydropyridine ring with a ketone group at position 6 and an ester at position 3.
- Key Differences: The dihydropyridine ring is partially unsaturated, unlike the fully saturated piperidinone in the target compound.
- Applications : Used in medicinal chemistry for constructing bioactive scaffolds due to its planar, conjugated system .
b) Methyl 2-(6-methylpyridin-2-yl)acetate (CAS 58532-56-2)
- Structure : Pyridine ring with a methyl group at position 6 and an ester at position 2.
- Key Differences : The pyridine ring is aromatic and lacks the oxo group, reducing hydrogen-bonding capacity.
- Physical Properties : Molecular weight 165.19 g/mol; calculated XLogP3 = 1.0 (indicating moderate lipophilicity) .
c) Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate
- Structure : Tetrazole ring linked to a hydroxyphenyl group and an ester.
- Key Differences: The tetrazole ring enables diverse coordination modes in metal-organic frameworks (MOFs), unlike the piperidinone’s amide-like behavior.
- Supramolecular Features : Forms C–H⋯O hydrogen bonds and offset π-π interactions in crystal packing .
Aromatic and Indole-Based Esters
a) Methyl 2-(6-methoxy-1H-indol-3-yl)-2-oxoacetate (CAS 4504-12-5)
- Structure : Indole ring substituted with methoxy and oxoacetate groups.
b) Methyl 2-phenylacetoacetate (CAS 16648-44-5)
- Structure : Phenyl group attached to an acetoacetate ester.
- Key Differences: The β-ketoester moiety enables keto-enol tautomerism, enhancing its role in condensation reactions (e.g., Knorr pyrrole synthesis) .
Physicochemical Properties
*Estimated based on structural analogs.
Biological Activity
Methyl 2-(6-oxopiperidin-2-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is classified as a piperidine derivative, characterized by the presence of a ketone group at the sixth position of the piperidine ring and an acetate moiety. Its structural formula can be represented as follows:
The biological activity of this compound is thought to involve its interaction with specific molecular targets within biological systems. It may modulate the activity of enzymes or receptors through binding, which can influence various biochemical pathways. The exact mechanisms remain under investigation, but preliminary studies suggest potential interactions with targets involved in inflammation and microbial resistance.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Studies have demonstrated its effectiveness in inhibiting the growth of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
Table 1: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .
Table 2: Anti-inflammatory Activity
Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of this compound demonstrated significant inhibition against Staphylococcus aureus. The compound was tested in various concentrations, revealing a dose-dependent response where higher concentrations yielded greater inhibition rates.
Case Study 2: Inflammatory Response Modulation
In another investigation, the compound was administered to macrophage cell lines exposed to lipopolysaccharides (LPS). Results indicated that treatment with this compound significantly decreased levels of IL-6 and TNF-alpha, highlighting its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
